

Safety and Toxicity of Maltol: A Comparative Analysis from Long-Term Dietary Studies

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Compound of Interest

Compound Name: Maltol

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Maltol** and its Alternative, Ethyl **Maltol**, with Supporting Experimental Data.

Maltol, a naturally occurring organic compound, is widely used as a flavor enhancer in the food, beverage, and pharmaceutical industries to impart a sweet, caramel-like aroma and taste. Its synthetic alternative, Ethyl **Maltol**, offers a similar but more potent flavor profile. This guide provides a comprehensive comparison of the long-term safety and toxicity of **Maltol** and Ethyl **Maltol**, based on extensive dietary studies. The data is presented to assist researchers and professionals in making informed decisions regarding their applications.

Executive Summary

Long-term dietary studies on both **Maltol** and its synthetic alternative, Ethyl **Maltol**, have been conducted to establish their safety profiles. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated both substances and established an Acceptable Daily Intake (ADI). For **Maltol**, the ADI was set at 0-1 mg/kg of body weight in 1981.^[1] In 2018, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent" and withdrew the previous ADI.^[1] For Ethyl **Maltol**, the ADI was established at 0-2 mg/kg of body weight in 1974.

Chronic toxicity, carcinogenicity, and reproductive toxicity studies in animals have been pivotal in these assessments. Generally, both compounds are considered to have low toxicity. However, at high doses, some adverse effects have been observed. This guide delves into the

quantitative data from these studies, outlines the experimental methodologies, and illustrates the known toxicological pathways.

Comparative Toxicity Data

The following tables summarize the key quantitative data from long-term dietary studies of **Maltol** and Ethyl **Maltol**.

Table 1: Chronic Toxicity and Carcinogenicity Studies

Parameter	Maltol	Ethyl Maltol
Species	Rat	Rat
Duration	2 years	2 years
NOAEL	100 mg/kg bw/day (inferred)	≥ 200 mg/kg bw/day
LOAEL	200 mg/kg bw/day (biochemical changes and reduced growth in males)[2]	Not Observed
Carcinogenicity	No evidence of carcinogenicity at doses up to 400 mg/kg/day[2]	No evidence of carcinogenicity
Species	Mouse	-
Duration	1.5 years	-
NOAEL	< 400 mg/kg bw/day	-
LOAEL	400 mg/kg bw/day (reduced growth in males)[2]	-
Carcinogenicity	No evidence of carcinogenicity at doses up to 400 mg/kg/day[2]	-
Species	Dog	Dog
Duration	-	90 days
NOAEL	-	≥ 500 mg/kg bw/day
LOAEL	-	Not Observed

Table 2: Reproductive and Developmental Toxicity Studies

Parameter	Maltol	Ethyl Maltol
Species	Rat	Rat
Study Type	Three-generation study	Reproduction and fertility effects
NOAEL (Parental/Systemic)	400 mg/kg bw/day[2][3]	≥ 200 mg/kg bw/day[4]
NOAEL (Reproduction)	400 mg/kg bw/day[2][3]	≥ 200 mg/kg bw/day[4]
NOAEL (Offspring)	400 mg/kg bw/day[2][3]	Not specified, but no significant treatment-related effects on fetal development observed[4]
Key Findings	No signs of fetal toxicity and no treatment-related effects in offspring.[2][3]	No significant treatment-related effects on fertility, gestation, parturition, or lactation.[4]

Experimental Protocols

The safety assessments of **Maltol** and Ethyl **Maltol** are based on well-established experimental protocols for toxicological studies. Below are detailed methodologies for the key experiments cited.

Chronic Toxicity and Carcinogenicity Studies

These studies are designed to evaluate the potential for a substance to cause adverse effects, including cancer, following long-term exposure.

Objective: To determine the long-term toxicity and carcinogenic potential of the test substance when administered in the diet to rodents.

Methodology:

- **Test Animals:** Typically, groups of 50 male and 50 female rats or mice are used for each dose group and a control group.

- **Dosing:** The test substance is incorporated into the diet at various concentrations to achieve target daily doses (e.g., 0, 100, 200, 400 mg/kg body weight/day). The administration continues for a major portion of the animal's lifespan (e.g., 1.5 to 2 years).
- **Observations:**
 - **Clinical Signs:** Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and survival.
 - **Body Weight and Food Consumption:** Measured weekly for the first few months and then at regular intervals.
 - **Hematology and Clinical Chemistry:** Blood and urine samples are collected at specified intervals (e.g., 6, 12, 18, and 24 months) to analyze a range of parameters (e.g., red and white blood cell counts, liver and kidney function markers).
 - **Ophthalmology:** Eyes are examined at the beginning and end of the study.
- **Pathology:**
 - **Gross Necropsy:** At the end of the study, all animals are euthanized and a detailed examination of all organs and tissues is performed.
 - **Histopathology:** A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing lesions are also examined.

Three-Generation Reproduction Study

This study is designed to assess the effects of a substance on the reproductive capabilities of successive generations.

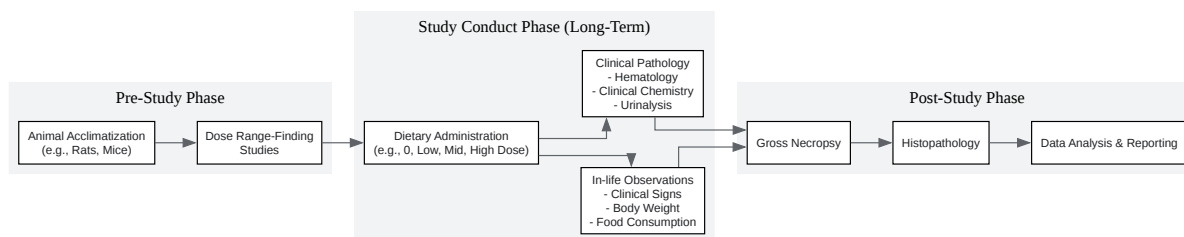
Objective: To evaluate the potential effects of the test substance on fertility, gestation, parturition, lactation, and offspring development over three generations.

Methodology:

- **Test Animals:** Groups of young adult male and female rats (F0 generation) are selected for each dose group and a control group.
- **Dosing:** The test substance is administered continuously in the diet before mating, during mating, gestation, and lactation.
- **Mating and Generations:**
 - F0 animals are mated to produce the F1 generation.
 - Selected F1 offspring are then mated to produce the F2 generation.
 - Selected F2 offspring are mated to produce the F3 generation.
- **Observations:**
 - **Parental Animals:** Monitored for clinical signs, body weight, food consumption, and reproductive performance (e.g., fertility index, gestation length).
 - **Offspring:** Litters are examined for viability, sex ratio, and any physical abnormalities at birth. Pup weights are recorded at regular intervals.
- **Pathology:** At the end of the study, selected parents and offspring from each generation are subjected to gross necropsy and histopathological examination of reproductive organs and other target tissues.

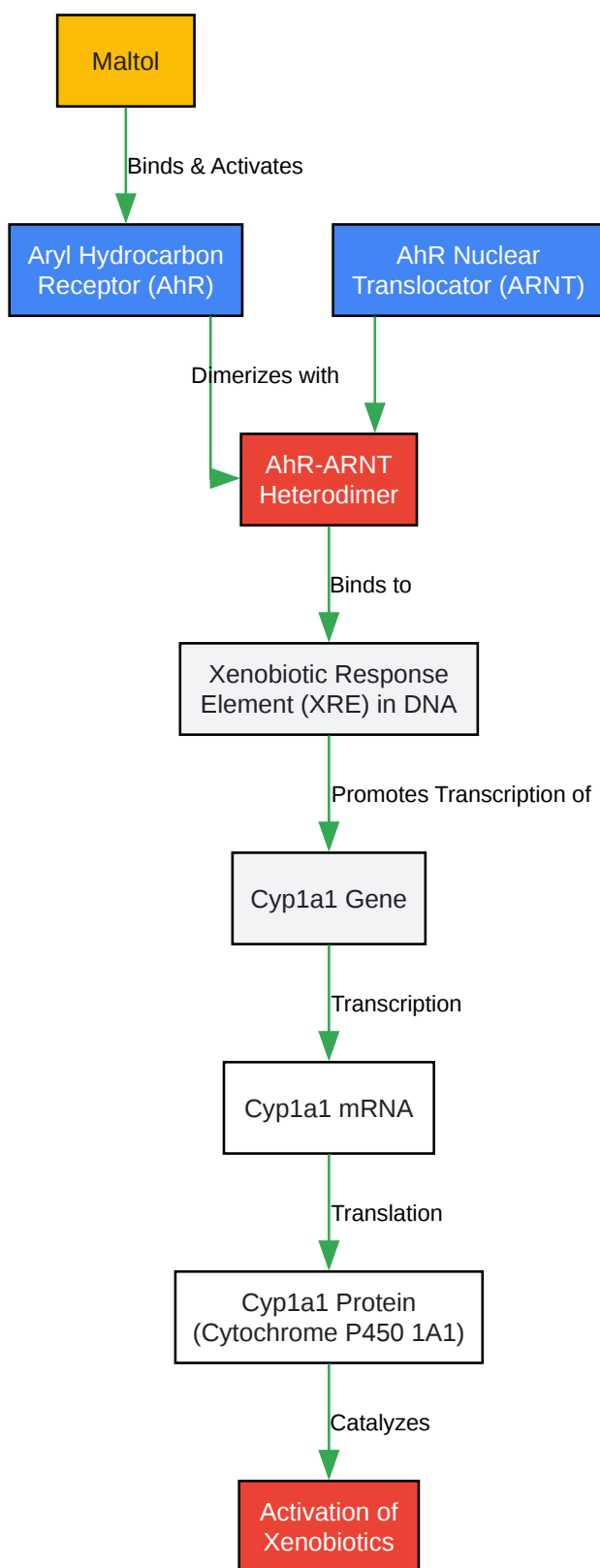
Visualization of Toxicological Pathways and Workflows

To further understand the potential mechanisms of toxicity and the experimental processes, the following diagrams are provided.



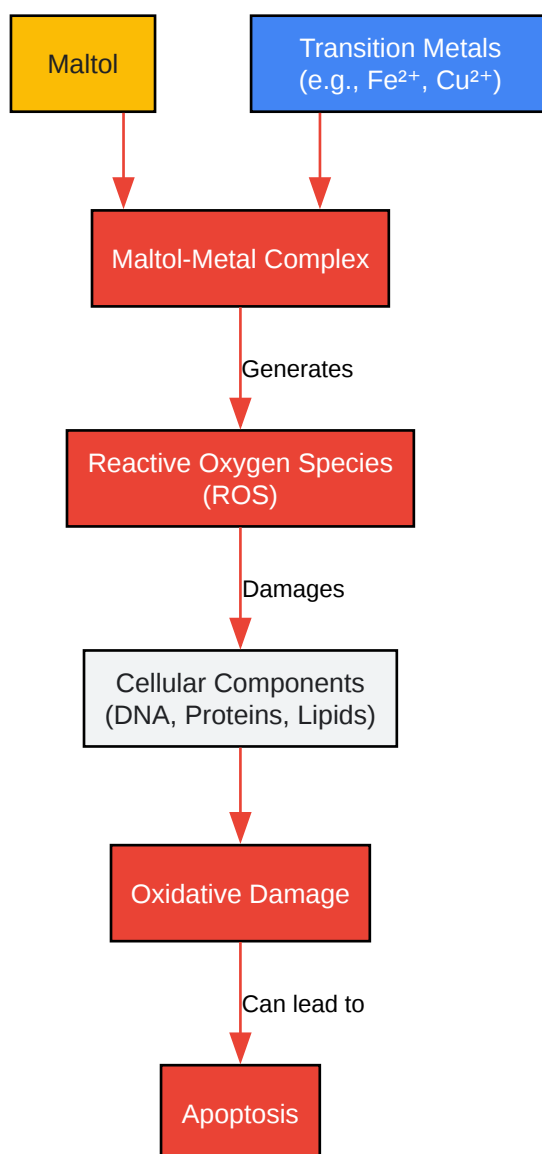
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Experimental Workflow for a Chronic Toxicity/Carcinogenicity Study.



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Maltol-Induced Cyp1a1 Expression via the AhR Pathway.



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Maltol and Iron-Mediated Oxidative Stress Pathway.

Conclusion

Based on the available long-term dietary studies, both **Maltol** and Ethyl **Maltol** are considered to have a low order of toxicity. The established ADIs provide a margin of safety for their use as flavor enhancers. The data indicates that at high doses, effects such as reduced body weight gain and biochemical changes can occur. No evidence of carcinogenicity has been found for either substance in the studies reviewed. The outlined toxicological pathways, including the induction of Cyp1a1 by **Maltol** and the disruption of iron homeostasis by Ethyl **Maltol**, provide

insights into their potential biological interactions at high concentrations. This comparative guide serves as a valuable resource for researchers and professionals in the risk assessment and application of these flavoring agents.

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